molecular formula C7H12O2 B1318794 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde CAS No. 65626-23-5

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Cat. No.: B1318794
CAS No.: 65626-23-5
M. Wt: 128.17 g/mol
InChI Key: AUCJQPPZTFKDHI-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is a chemical compound that has received increasing interest in recent years. It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives, such as this compound, often involves the reaction of alcohols with 3,4-dihydropyran . In one procedure, the alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .


Molecular Structure Analysis

The molecular formula of this compound is C7H12O2 . The compound has a molecular weight of 128.17 g/mol . The InChI key for this compound is AUCJQPPZTFKDHI-UHFFFAOYSA-N .

Scientific Research Applications

Catalysis in Synthesis

  • Iron(III)-catalyzed Prins-type cyclization using homopropargylic alcohol has been explored for synthesizing 2-alkyl-4-halo-5,6-dihydro-2H-pyrans. Osmium-catalyzed cis dihydroxylation provides access to trans-2-alkyl-3-hydroxy-tetrahydro-pyran-4-ones, demonstrating the catalyst's utility in standard Prins cyclization and synthesis (Miranda et al., 2003).

Protecting Groups for Alcohols

  • Vanadium(III) Chloride (VCl3) has been used for introducing tetrahydrofuran-based acetal protecting groups for alcohols. This process, conducted at room temperature, is fast, efficient, and tolerates several functional groups without racemization (Das et al., 2007).

Alternatives to Tetrahydropyranyl Protecting Group

  • Research has investigated symmetrical ketal functions as alternatives to the tetrahydropyranyl protecting group. Ketals of tetrahydro-4H-pyran-4-one show promising hydrolysis properties for potential use as protecting groups (Reese et al., 1970).

Organocatalyzed Synthesis

  • Chiral substituted 3-amino tetrahydro-2H-pyran-2-ones have been synthesized via an organocatalyzed cascade process. These compounds can be further transformed into chiral substituted 3-amino piperidin-2-ones with high stereoselectivity (Han et al., 2019).

Educational Application in Organic Laboratory

  • Tetrahydro-2-(2-propynyloxy)-2H-pyran has been synthesized ineducational settings as an introductory organic laboratory exercise. This synthesis illustrates Markownikov Addition and the formation of THP-ether protecting groups, along with modeling advanced NMR phenomena and synthetic techniques like flash column chromatography (Brisbois et al., 1997).

Fused Polycyclic Ring Systems Synthesis

  • A novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives via tandem Prins-type cyclization has been developed. This approach allows for the rapid construction of polycyclic architectures, crucial in many natural products (Someswarao et al., 2018).

Acetal Formation and Transformation

  • The synthesis and isomerization of 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde acetals have been explored for their potential biologically active derivatives. These acetals exhibit bacteriostatic effects and can undergo reactions with alcohols under certain conditions (Keiko et al., 2008).

Multicomponent Reaction in Undergraduate Research

  • Undergraduate students synthesized tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran using an environmentally friendly multicomponent reaction (MCR). This project introduces students to modern synthetic methodologies and the scope of reactions with different substrates (Dintzner et al., 2012).

Hemiacetal Intermediate Studies

  • The reaction of 4-methyl-4-penten-2-ol with acetaldehyde, producing a mix of tetrahydropyranols and their dehydration products, suggests a hemiacetal intermediate. This study contributes to the understanding of stereochemical outcomes in such reactions (Tavernier et al., 2010).

Biochemical Analysis

Biochemical Properties

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde plays a significant role in biochemical reactions, particularly in the formation of tetrahydropyranyl ethers. These ethers are commonly used as protecting groups for alcohols in organic synthesis. The compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze the oxidation of alcohols and aldehydes, respectively. These interactions are crucial for the compound’s role in protecting alcohol groups during complex synthetic processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been noted, where a specific dosage level leads to significant changes in cellular and metabolic activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the oxidation of aldehydes and the formation of tetrahydropyranyl ethers. The compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play a crucial role in its metabolism. These interactions can affect the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and function within cells.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. The compound’s activity and function can be affected by its subcellular localization, which is directed by targeting signals and post-translational modifications .

Properties

IUPAC Name

2-(oxan-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-1-7-2-5-9-6-3-7/h4,7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCJQPPZTFKDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590790
Record name (Oxan-4-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65626-23-5
Record name (Oxan-4-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-4-yl)acetaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-(tetrahydro-pyran-4-yl)-ethanol (13 g, 0.1 mol) in dichloromethane (150 mL) was added pyridinium chlorochromate (43 g, 0.2 mol) portion-wise at room temperature. The dark suspension was stirred at room temperature for 5 h. The reaction mixture was filtered through a short pad of silica gel. The filtrate was concentrated in vacuo to afford (tetrahydro-pyran-4-yl)-acetaldehyde (6.5 g, 50%) as a yellow oil which was used in the next step without purification.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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